N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (abbreviated as DITA) is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endogenous cannabinoids in the body. DITA has shown promising results in various preclinical studies as a potential therapeutic agent for various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is synthesized using various techniques. One study described the synthesis of a similar compound through the acylation reaction, highlighting short reaction times, high yield, and environmentally benign procedures (Wang et al., 2014).
- Crystal Structure Determination : The crystal structures of related trifluoroacetamide compounds have been determined using X-ray diffraction methods, aiding in understanding their molecular geometry and properties (Sterkhova et al., 2019).
Chemical Properties and Reactions
- Chemical Reactivity : Studies have explored the reactivity of trifluoroacetamide derivatives with various substances, leading to the formation of novel compounds. This includes research into how these compounds react in oxidative systems (Shainyan et al., 2015).
- Dynamic Stereochemistry : Investigations into the stereochemistry of compounds related to N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide have been conducted, providing insights into their molecular behavior and interactions (Astakhova et al., 2017).
Applications in Biomedical Research
- Potential Anticancer Activity : Some trifluoroacetamide derivatives have been synthesized and evaluated for their potential anticancer activities. This research is vital for exploring new therapeutic agents (Karaburun et al., 2018).
- Labeling and Imaging Applications : Fluorine-containing compounds derived from trifluoroacetamide have been used as molecular probes in imaging techniques like magnetic resonance spectroscopy, highlighting their potential in biomedical imaging (Chubarov et al., 2011).
Analytical Chemistry Applications
- Improved Derivatization Techniques : Trifluoroacetamide derivatives have been used to develop improved derivatization techniques for analytical purposes, enhancing the detection and quantification of certain compounds in complex matrices like drinking water (Kubwabo et al., 2009).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOWSBJODJDOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437899 | |
Record name | N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
CAS RN |
193756-44-4 | |
Record name | N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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